molecular formula C8H10O3 B042099 cis-Hexahydrophthalic anhydride CAS No. 13149-00-3

cis-Hexahydrophthalic anhydride

Cat. No. B042099
CAS RN: 13149-00-3
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-OLQVQODUSA-N
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Patent
US04957981

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12

Inputs

Step One
Name
50
Quantity
5.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(C2C(C(=O)O1)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04957981

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12

Inputs

Step One
Name
50
Quantity
5.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(C2C(C(=O)O1)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04957981

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12

Inputs

Step One
Name
50
Quantity
5.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(C2C(C(=O)O1)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04957981

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:19]([O:36]C1CCCCC1)(=[O:35])[C:20]1[C:21](=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:22]([O:24]C1CCCCC1)=O>>[C:22]1(=[O:24])[O:36][C:19](=[O:35])[CH:20]2[CH2:34][CH2:33][CH2:32][CH2:31][CH:21]12

Inputs

Step One
Name
50
Quantity
5.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OC2CCCCC2)=CC=CC1)(=O)OC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(C2C(C(=O)O1)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.